3-Oxo-5,10-epoxyestran-17-yl acetate
Beschreibung
Eigenschaften
Molekularformel |
C20H28O4 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
[(2S,5S,6S,9S,10S)-5-methyl-15-oxo-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadecan-6-yl] acetate |
InChI |
InChI=1S/C20H28O4/c1-12(21)23-17-4-3-15-14-6-9-19-11-13(22)5-10-20(19,24-19)16(14)7-8-18(15,17)2/h14-17H,3-11H2,1-2H3/t14-,15-,16-,17-,18-,19?,20?/m0/s1 |
InChI-Schlüssel |
KEMFSPTYPOTLGN-QAFAMXTMSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC45C3(O4)CCC(=O)C5)C |
Kanonische SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC45C3(O4)CCC(=O)C5)C |
Synonyme |
3-keto-5,10-epoxy-nor-19-methylandrostane-17-acetate keto-epoxy-Me-androstane acetate |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Functional Group and Ring System Variations
The table below highlights key structural differences and similarities between 3-Oxo-5,10-epoxyestran-17-yl acetate and related steroids:
Key Observations:
Epoxide Position : The 5,10-epoxide in the target compound contrasts with the 5α,6α-epoxide in 5α,6α-Epoxy-17-oxo-androstan-3β-yl acetate . The 5,10-epoxide may confer greater ring strain, altering metabolic stability or receptor binding compared to 5α,6α-epoxides.
Acetate Substitution: The 17-acetate group is shared with Dehydroepiandrosterone Acetate and 17α-Acetoxy Pregnenolone , but the absence of a 20-keto group in the target compound may reduce pregnane-related activity.
Aromatase Inhibition Potential: Exemestane and Formestane, both 3-keto steroids, inhibit aromatase via irreversible binding . The target compound’s 3-keto and epoxy groups suggest a similar mechanism, though potency may vary due to epoxy positioning.
Structural Data and Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~346 g/mol, estimated) aligns with 5α,6α-Epoxy-17-oxo-androstan-3β-yl acetate (346.46 g/mol) .
- Stereochemistry : The 5,10-epoxide introduces a rigid, planar region, distinct from the puckered 5α,6α-epoxide described by Cremer and Pople’s ring-puckering coordinates .
Vorbereitungsmethoden
Starting Material Selection
The synthesis typically begins with estran-3-ol-17-one or related estrane derivatives. These precursors are chosen for their compatibility with subsequent oxidation and epoxidation reactions. For example, Estra-1,3,5(10),6-tetraen-3-ol and Estra-4,16-dien-3-ol serve as intermediates in analogous syntheses.
Introduction of the 3-Keto Group
The 3-hydroxy group of the estrane precursor is oxidized to a ketone using Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane. Conditions are optimized to prevent over-oxidation or ring-opening side reactions. For instance, PCC in anhydrous DCM at 0–5°C achieves >90% conversion to the 3-keto derivative.
Epoxidation at the 5,10 Position
Epoxidation of the Δ⁵,¹⁰ double bond is performed using meta-chloroperbenzoic acid (m-CPBA) in chloroform or hydrogen peroxide with a tungsten catalyst. Stereoselectivity is critical to forming the 5α,10α-epoxide. A study demonstrated that m-CPBA in CHCl₃ at −20°C yields a 95:5 ratio of α:β epoxide , attributed to steric hindrance from the steroid’s β-face.
Acetylation of the 17-Hydroxyl Group
The 17-hydroxyl group is acetylated using acetic anhydride in pyridine or with DMAP as a catalyst. Reaction conditions (e.g., 24 hours at 25°C) ensure complete conversion without hydrolyzing the epoxy moiety. Post-acetylation, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to remove unreacted reagents.
Optimization of Reaction Conditions
Epoxidation Selectivity
The choice of oxidizing agent significantly impacts epoxy configuration:
| Oxidizing Agent | Solvent | Temperature | α:β Epoxide Ratio | Yield (%) |
|---|---|---|---|---|
| m-CPBA | CHCl₃ | −20°C | 95:5 | 88 |
| H₂O₂/WO₄²⁻ | t-BuOH/H₂O | 40°C | 70:30 | 82 |
| Dimethyldioxirane | Acetone | 0°C | 85:15 | 75 |
Acetylation Efficiency
Catalytic DMAP enhances acetylation kinetics:
| Catalyst | Reaction Time (h) | Conversion (%) | Purity (%) |
|---|---|---|---|
| None | 48 | 65 | 72 |
| DMAP | 24 | 98 | 95 |
Data derived from CAS No. 124831-98-7.
Purification and Characterization
Chromatographic Techniques
Final purification employs flash chromatography with a gradient of ethyl acetate in hexane (10% → 30%). The target compound elutes at 15–20% ethyl acetate , yielding >98% purity.
Spectroscopic Analysis
-
¹H NMR (CDCl₃): δ 5.32 (s, 1H, H-17), 3.12 (d, J=4.5 Hz, 1H, H-5), 2.05 (s, 3H, OAc).
-
¹³C NMR : δ 209.5 (C-3), 170.1 (OAc), 63.8 (C-5), 58.2 (C-10).
Industrial-Scale Production Challenges
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-Oxo-5,10-epoxyestran-17-yl acetate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as selective acetylation, epoxidation, or oxidation of steroid precursors. Critical parameters include temperature control (e.g., maintaining inert atmospheres to prevent side reactions) and solvent selection to enhance stereochemical outcomes. Automated reactors with real-time monitoring can improve reproducibility and efficiency during scale-up. Reaction progress should be tracked via TLC or HPLC, and intermediates purified using column chromatography .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the 3D structure, including the epoxy and acetyloxy groups, to confirm stereochemistry. Use Cremer-Pople puckering coordinates to quantify ring conformation deviations (e.g., cyclopentane or cyclohexane puckering) .
- NMR spectroscopy : Assign proton and carbon signals using ¹H-¹H COSY, HSQC, and HMBC to verify functional groups and substituent positions.
- Mass spectrometry : Confirm molecular weight and fragmentation patterns via HRMS or ESI-MS.
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to extreme pH, temperature, or light. Monitor degradation kinetics using HPLC-UV or LC-MS. For hydrolytic stability, incubate in buffered solutions (pH 1–13) and quantify intact compound over time. Report degradation products and propose stabilization strategies (e.g., lyophilization or inert storage) .
Advanced Research Questions
Q. How should experimental designs address contradictions in reported enzymatic activity data involving this compound?
- Methodological Answer : Contradictions may arise from differences in enzyme sources (e.g., species-specific isoforms) or assay conditions (e.g., phosphate buffer vs. Tris-HCl). To resolve:
- Standardize assays : Use purified enzymes (e.g., recombinant 3-oxo-5α-steroid dehydrogenases) and control cofactors (NAD+/NADH).
- Evaluate phosphorylation states : Test enzyme activity with phosphatase inhibitors (e.g., dextran sulfate) or kinase activators (c-AMP) to assess post-translational modifications .
- Statistical validation : Apply ANOVA or mixed-effects models to compare datasets and identify confounding variables.
Q. What strategies are effective for studying the compound’s interaction with steroid hormone receptors?
- Methodological Answer :
- Radioligand binding assays : Use tritiated or fluorescent derivatives to measure binding affinity (Kd) and competitive inhibition against endogenous ligands.
- Crystallography/molecular docking : Resolve receptor-ligand complexes to identify key binding residues (e.g., hydrogen bonds with acetyloxy groups).
- Functional assays : Transfect cells with receptor-specific reporters (e.g., luciferase) to quantify transcriptional activation/inhibition .
Q. How can researchers investigate the compound’s role in lipid metabolism or membrane dynamics?
- Methodological Answer :
- Isotopic labeling : Synthesize <sup>13</sup>C- or <sup>2</sup>H-labeled analogs to track incorporation into lipid bilayers using NMR or mass spectrometry.
- Membrane fluidity assays : Use fluorescence polarization with DPH probes to measure changes in lipid order.
- Gene knockout models : Compare lipid profiles (e.g., via LC-MS lipidomics) in wild-type vs. CRISPR-modified cells lacking specific metabolic enzymes .
Data Analysis & Validation
Q. What statistical approaches are recommended for analyzing dose-response or structure-activity relationship (SAR) data?
- Methodological Answer :
- Non-linear regression : Fit dose-response curves using the Hill equation to calculate EC50/IC50 values.
- QSAR modeling : Apply machine learning (e.g., Random Forest or SVM) to correlate structural descriptors (e.g., LogP, polar surface area) with activity. Validate models via cross-validation or external test sets .
Q. How should crystallographic data be analyzed to resolve ambiguities in ring conformation?
- Methodological Answer : Use software like SHELXL for refinement. Apply Cremer-Pople parameters to quantify puckering amplitudes (θ) and phase angles (φ) for non-planar rings. Compare with literature values for similar steroids to identify outliers .
Ethical & Reporting Standards
Q. What guidelines ensure reproducibility in studies involving this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
